2-Bromomethyl-6-chlorobenzo[b]thiophene
Description
2-Bromomethyl-6-chlorobenzo[b]thiophene is a halogenated heterocyclic compound featuring a benzo[b]thiophene core substituted with a bromomethyl (-CH2Br) group at the 2-position and a chlorine atom at the 6-position. This structure combines the aromatic stability of the thiophene ring with the reactivity of halogen substituents, making it a versatile intermediate in pharmaceutical and materials chemistry. The bromomethyl group serves as a reactive site for further functionalization, while the chloro substituent enhances electron-withdrawing effects, influencing both chemical reactivity and biological activity .
Properties
Molecular Formula |
C9H6BrClS |
|---|---|
Molecular Weight |
261.57 g/mol |
IUPAC Name |
2-(bromomethyl)-6-chloro-1-benzothiophene |
InChI |
InChI=1S/C9H6BrClS/c10-5-8-3-6-1-2-7(11)4-9(6)12-8/h1-4H,5H2 |
InChI Key |
BBTKFFLJVORJDU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)SC(=C2)CBr |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Bromomethyl-6-chlorobenzo[b]thiophene can be achieved through various synthetic routes. One common method involves the bromination of 6-chloro-benzo[b]thiophene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is typically carried out in an organic solvent like carbon tetrachloride or chloroform under reflux conditions .
Industrial production methods may involve more scalable processes, such as continuous flow synthesis, to ensure higher yields and purity. These methods often utilize automated systems to control reaction parameters precisely, leading to more efficient production .
Chemical Reactions Analysis
2-Bromomethyl-6-chlorobenzo[b]thiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols under basic conditions, leading to the formation of corresponding derivatives.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce functional groups such as carboxylic acids or ketones.
Reduction Reactions: Reduction of the bromomethyl group can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of methyl derivatives.
Scientific Research Applications
2-Bromomethyl-6-chlorobenzo[b]thiophene has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of biologically active molecules, including potential drug candidates for various diseases.
Material Science: The compound is used in the development of organic semiconductors, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Organic Synthesis:
Mechanism of Action
The mechanism of action of 2-Bromomethyl-6-chlorobenzo[b]thiophene depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the bromomethyl and chloro groups can influence the compound’s binding affinity and selectivity towards these targets . Additionally, the thiophene ring can participate in π-π interactions and hydrogen bonding, further modulating its activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Halogenated benzo[b]thiophenes exhibit distinct physicochemical properties based on substituent type and position:
- Reactivity: The bromomethyl group facilitates nucleophilic substitution reactions, unlike acetyl or amino substituents, which are less reactive .
Antimicrobial and Antifungal Activity
- Target Compound: While specific data are unavailable, halogenated thiophenes (e.g., chloro, bromo derivatives) are known for antimicrobial activity due to electron-withdrawing effects enhancing interactions with microbial enzymes .
- Cycloalkyl-Thiophenes () : Compounds like 2d (cyclohexyl-substituted) exhibit excellent antifungal activity (MIC: 4–8 µg/mL against Candida albicans), attributed to hydrophobic interactions with fungal membranes. In contrast, halogenated derivatives may target different pathways, such as enzyme inhibition .
- Triazole/Benzimidazole Hybrids () : These derivatives show broader-spectrum antimicrobial activity (e.g., MIC: 2–16 µg/mL) but require additional synthetic steps for heterocyclic moieties .
Antitumor Potential
- Amino-Substituted Analogs (): 2-Aminobenzo[b]thiophenes demonstrate antitumor effects (IC50: 10–50 µM) via DNA intercalation. The target compound’s bromomethyl group could enable conjugation with cytotoxic agents, enhancing efficacy .
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